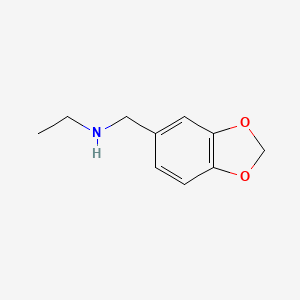

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Description

The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15671. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCHBBRLLCOKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280139 |

Source

|

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-35-9 |

Source

|

| Record name | N-Ethyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-5-ylmethyl)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a secondary amine derivative of the 1,3-benzodioxole (or methylenedioxybenzene) scaffold. The document is intended for researchers, chemists, and professionals in drug development. The core focus is on the reductive amination pathway, which represents the most efficient and high-yield approach to this target molecule. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions, ensuring a self-validating and scientifically rigorous narrative.

Introduction and Strategic Overview

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is a secondary amine characterized by the fusion of a 1,3-benzodioxole moiety, commonly derived from piperonal, and an N-ethyl group. The synthesis of such secondary amines requires a controlled method to prevent the common issue of over-alkylation. While direct alkylation of an amine with an alkyl halide is a classic method for forming C-N bonds, it is notoriously difficult to control for secondary amines, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1]

Therefore, the most reliable and widely adopted strategy for synthesizing this target molecule is reductive amination (also known as reductive alkylation).[2][3] This one-pot method combines the formation of an imine intermediate from a carbonyl compound and a primary amine, followed by its immediate reduction to the desired secondary amine.[4][5] This approach offers superior control and typically results in higher yields of the target mono-alkylated product.

The Core Synthesis Pathway: Reductive Amination

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine via reductive amination proceeds from two readily available precursors: piperonal (1,3-benzodioxol-5-carbaldehyde) and ethylamine.[6][7][8][9]

Mechanistic Principles

The reaction unfolds in two key stages within a single reaction vessel:

-

Imine Formation: The process begins with the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of the aldehyde (piperonal). This forms an unstable hemiaminal intermediate. Under weakly acidic conditions (typically pH 4-6), the hemiaminal readily dehydrates to form a stable C=N double bond, yielding an intermediate known as an imine or Schiff base.[2][3] The acidic environment is crucial; it protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water), thus driving the reaction toward imine formation.

-

Imine Reduction: A reducing agent, introduced into the same pot, then selectively reduces the imine's C=N bond to a C-N single bond. The choice of reducing agent is critical. It must be potent enough to reduce the imine but mild enough to avoid reducing the starting aldehyde.[3] This selectivity ensures that the reaction proceeds cleanly to the desired secondary amine product.

Figure 1: Conceptual workflow of the reductive amination process.

Key Reagents and Their Rationale

| Reagent | Role | Rationale for Selection |

| Piperonal | Aldehyde Precursor | A readily available solid derived from the 1,3-benzodioxole scaffold, providing the core structure.[6][9] |

| Ethylamine | Amine Source | The primary amine that introduces the N-ethyl group to the final product.[7] |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | A mild hydride donor that selectively reduces protonated imines (iminium ions) much faster than it reduces aldehydes, preventing side reactions.[2][3] It is stable in weakly acidic conditions required for imine formation. |

| Methanol or Ethanol | Solvent | Effectively dissolves the organic precursors and is compatible with the reducing agent. |

| Acetic Acid (Glacial) | Acid Catalyst | Used in catalytic amounts to maintain the optimal weakly acidic pH for imine formation.[5] |

Detailed Experimental Protocol

Disclaimer: This protocol is for informational and educational purposes only. All laboratory work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Reagents and Materials

| Compound | Molar Mass ( g/mol ) | Amount | Moles |

| Piperonal | 150.13 | 15.0 g | 0.10 |

| Ethylamine (70% in H₂O) | 45.07 | ~8.0 mL | ~0.12 |

| Sodium Cyanoborohydride | 62.84 | 6.9 g | 0.11 |

| Methanol | 32.04 | 200 mL | - |

| Acetic Acid (Glacial) | 60.05 | ~2 mL | - |

Step-by-Step Methodology

-

Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and placed in an ice-water bath for temperature control.

-

Precursor Dissolution: Piperonal (15.0 g, 0.10 mol) is added to the flask, followed by methanol (200 mL). The mixture is stirred until all the piperonal has dissolved.

-

Amine Addition: Ethylamine solution (70% in H₂O, ~8.0 mL, ~0.12 mol) is added dropwise to the stirred solution.

-

pH Adjustment: Glacial acetic acid is added dropwise to the reaction mixture until the pH is between 5 and 6 (as measured by pH paper).

-

Reduction: Sodium cyanoborohydride (6.9 g, 0.11 mol) is added portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding dilute hydrochloric acid until gas evolution ceases. This neutralizes any remaining borohydride.

-

Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

-

Work-up: The remaining aqueous residue is made basic (pH > 12) by the addition of a cold NaOH solution. This deprotonates the amine product, making it soluble in organic solvents.

-

Extraction: The basic aqueous layer is extracted three times with dichloromethane or diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude oil is purified by vacuum distillation or column chromatography on silica gel to afford the pure N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine.

Visualization of the Chemical Transformation

The following diagrams illustrate the key structures and the overall reaction pathway.

Figure 2: Overall reaction scheme for the synthesis.

Conclusion

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is most effectively achieved through reductive amination. This method provides a controlled, high-yield, one-pot procedure that circumvents the challenges of over-alkylation associated with direct alkylation techniques. By carefully selecting a mild reducing agent like sodium cyanoborohydride and maintaining weakly acidic conditions, the reaction can be directed to selectively form the desired secondary amine product from piperonal and ethylamine. This guide provides the foundational knowledge and a practical framework for the successful synthesis of this compound for research and development applications.

References

-

3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia. Wikipedia. [Link]

-

A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. PubMed. [Link]

-

Reductive amination - Wikipedia. Wikipedia. [Link]

-

1,3-Benzodioxolyl-N-ethylpentanamine - Wikipedia. Wikipedia. [Link]

-

Ethylamine Properties, Reactions, and Applications. Safrole. [Link]

-

The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. OPUS at UTS. [Link]

-

Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PMC - PubMed Central. [Link]

-

Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. [Link]

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive Amination. YouTube. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 7. safrole.com [safrole.com]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a compound of interest in medicinal chemistry and pharmacological research. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and foundational chemical principles to present an estimated physicochemical profile. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers and drug development professionals with a robust framework for their own investigations. This guide is designed to bridge the current knowledge gap and facilitate further research into this and similar chemical entities.

Introduction and Molecular Overview

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, also known as N-ethyl-3,4-methylenedioxybenzylamine, belongs to the phenethylamine class of compounds. Its structure is characterized by a benzodioxole ring system, a common feature in various psychoactive compounds, attached to an N-ethylaminomethyl group. The physicochemical properties of a drug candidate are paramount as they profoundly influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][2][3][4] Understanding these properties is a critical early step in the drug discovery and development process, helping to predict a compound's behavior in biological systems and guide formulation design.[3][5]

The core structure consists of a secondary amine, which imparts basic properties to the molecule, and the benzodioxole moiety, which contributes to its lipophilicity.[6][7] The overall balance of these features dictates its solubility, permeability, and ultimately, its bioavailability.

Molecular Structure:

Chemical Identity:

-

IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

-

Molecular Formula: C10H13NO2

-

Molecular Weight: 179.22 g/mol

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine. It is important to note that while the molecular formula and weight are exact, other values are estimated based on the properties of structurally similar compounds and general chemical principles due to a lack of direct experimental data in the public domain.

| Property | Estimated Value/Observation | Rationale and Comparative Insights |

| Physical State | Colorless to pale yellow oil or low-melting solid at room temperature. | Lower molecular weight amines are often liquids or low-melting solids.[7] The presence of the aromatic ring may increase the melting point compared to simple aliphatic amines. |

| Melting Point | Not available (estimated to be low). | Structurally related compounds with similar molecular weights can be liquids or solids with low melting points. |

| Boiling Point | > 250 °C (Predicted) | The boiling points of amines are generally higher than non-polar compounds of similar molecular weight due to hydrogen bonding capabilities.[7] A structurally similar but more complex compound has a predicted boiling point of 535.2±50.0 °C.[8] |

| Solubility | ||

| in Water | Slightly soluble. | Lower aliphatic amines with up to four carbons are typically water-soluble.[6] However, the larger benzodioxole group in this molecule increases its hydrophobicity, likely reducing water solubility.[7] |

| in Acidic Solutions | Soluble. | As a secondary amine, it will be protonated in acidic solutions to form a more soluble ammonium salt.[6][9] |

| in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | The molecule possesses significant non-polar character, favoring solubility in organic media.[6] |

| pKa (of the conjugate acid) | ~10.5 | The pKa of the conjugate acid of a secondary amine like diethylamine is around 10.98.[10] The electron-withdrawing nature of the aromatic ring might slightly decrease the basicity compared to simple dialkylamines. |

Experimental Protocols for Physicochemical Profiling

To empirically determine the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, the following standard laboratory procedures are recommended.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro-scale):

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a test tube.

-

Apparatus: A Thiele tube or a similar heating bath is used. A small, inverted capillary tube is placed in the test tube containing the sample.

-

Measurement: The test tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug discovery, solubility in aqueous and organic media is crucial.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for pKa determination via potentiometric titration.

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the benzyl group (a singlet), the protons on the benzodioxole ring (in the aromatic region), and the methylene protons of the dioxole ring (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group, the benzylic methylene carbon, the aromatic carbons of the benzodioxole ring, and the methylene carbon of the dioxole ring.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (for the protonated form), C-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching of the dioxole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the benzylic position and loss of the ethyl group.

Conclusion

The physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine are crucial for understanding its potential as a pharmacological agent. This guide has provided an estimated profile based on established chemical principles and data from related structures. More importantly, it has outlined the standard, robust experimental methodologies required to obtain precise empirical data. By following these protocols, researchers can build a comprehensive and accurate physicochemical profile, which is an indispensable foundation for further preclinical and clinical development.

References

-

1 PubMed.

-

2 Sygnature Discovery. (2024-03-06)

-

5 International Journal of Pharmacy and Pharmaceutical Sciences. (2015-02-19)

-

3 LookChem. (2023-12-13)

-

4 Fiveable.

-

9 Jay C. McLaughlin.

-

11 National Institutes of Health (NIH). (2023-12-14)

-

6 Moorpark College.

-

7 EMBIBE.

-

8 ChemicalBook.

-

Wikipedia.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. embibe.com [embibe.com]

- 8. 384858-17-7 CAS MSDS (N-(1,3-benzodioxol-5-ylmethyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemhaven.org [chemhaven.org]

- 10. Diethylamine - Wikipedia [en.wikipedia.org]

- 11. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine mechanism of action

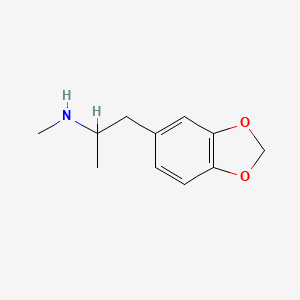

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA)

Executive Summary

3,4-Methylenedioxy-N-ethylamphetamine (MDEA), also known by the synonyms MDE and "Eve," is a psychoactive substance belonging to the substituted amphetamine and methylenedioxyphenethylamine chemical classes.[1][2] Structurally analogous to its more widely known counterpart, MDMA ("Ecstasy"), MDEA is distinguished by an ethyl group in place of MDMA's methyl group on the nitrogen atom.[3] Its primary mechanism of action revolves around its potent interaction with monoamine neurotransmitter systems in the central nervous system. MDEA functions as a releasing agent and reuptake inhibitor at serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to a rapid and sustained increase in the extracellular concentrations of these key neurotransmitters.[1][4] This neurochemical cascade underlies its characteristic entactogenic and stimulant effects, which are generally reported to be milder and of shorter duration than those of MDMA.[1][2] This guide provides a detailed examination of the molecular interactions, pharmacodynamics, and functional consequences of MDEA administration, along with the experimental protocols essential for its characterization.

Molecular Identity

-

Chemical Name: 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine[2]

-

Common Names: 3,4-Methylenedioxy-N-ethylamphetamine, MDEA, MDE[1][3]

-

Chemical Class: Substituted Amphetamine, Methylenedioxyphenethylamine[1][6]

-

Molecular Formula: C₁₂H₁₇NO₂[3]

Core Mechanism of Action: A Dual-Mode Interaction with Monoamine Transporters

The principal pharmacological activity of MDEA, like other ring-substituted amphetamines, is the elevation of extracellular monoamine levels.[4][7] This is not achieved through direct receptor agonism, but rather through a sophisticated, dual-pronged interaction with the presynaptic transporters responsible for clearing 5-HT, NE, and DA from the synaptic cleft: the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).[1][8]

MDEA acts as both a competitive inhibitor of reuptake and a substrate for these transporters, inducing a reversal of their normal function—a process known as transporter-mediated efflux or reverse transport.[8][9]

-

Substrate Activity and Neurotransmitter Efflux: MDEA is recognized by monoamine transporters and is actively transported into the presynaptic neuron.[8][10] Once inside, it disrupts the proton gradient of synaptic vesicles via its action on the vesicular monoamine transporter 2 (VMAT-2), causing neurotransmitters to move from the vesicles into the cytoplasm.[8][9] This rise in cytoplasmic monoamine concentration, coupled with MDEA's interaction with the plasma membrane transporter, reverses the transporter's direction of flow, expelling 5-HT, DA, and NE into the synaptic cleft.[9][11]

-

Reuptake Inhibition: Simultaneously, by competing with endogenous monoamines for binding to the external face of the transporter, MDEA blocks their reuptake from the synapse, prolonging their action.[1][4]

The combination of these two actions—promoting release while blocking removal—results in a robust and rapid increase in synaptic monoamine concentrations, which is the primary driver of MDEA's psychoactive and physiological effects.[4][8] While MDEA interacts with all three transporters, its effects are most pronounced on the serotonergic system, which is central to its signature entactogenic properties.[3][12]

Pharmacodynamic Profile

Functional Consequences

The surge in synaptic monoamines, particularly serotonin, produces the characteristic subjective effects of MDEA.[3] These include feelings of emotional closeness and empathy (entactogenic effects), positive mood, and mild psychomotor stimulation.[7][13] The release of norepinephrine and dopamine contributes to its stimulant properties, such as increased energy and alertness, as well as sympathomimetic physiological effects.[4][5]

-

Psychological Effects: Euphoria, increased empathy, diminished anxiety, and altered sensory perception.[3][5]

-

Physiological Effects: Increased heart rate, blood pressure, and body temperature. Jaw clenching (bruxism) is also a common effect.[3][5]

-

Neurotoxicity: Like MDMA, high or repeated doses of MDEA pose a risk of long-term serotonergic neurotoxicity.[1][3] This is thought to be related to excessive neurotransmitter release and subsequent oxidative stress on 5-HT neurons.[3][4] However, MDEA is generally considered to have a lower neurotoxic potential than MDMA or MDA.[1]

Quantitative Data: Monoamine Transporter Interactions

The potency of MDEA at each monoamine transporter can be quantified through in vitro assays that measure its ability to inhibit the uptake of radiolabeled substrates. While specific IC₅₀ values for MDEA are spread across various studies, its profile is characterized by a preferential, though less potent compared to MDMA, interaction with SERT and NET over DAT. The table below illustrates typical data obtained from such assays for related compounds, which establishes the expected profile for MDEA.

| Compound | Transporter | Inhibition Potency (IC₅₀, nM) | Primary Action |

| MDEA | SERT | Varies by study | Releaser / Inhibitor |

| NET | Varies by study | Releaser / Inhibitor | |

| DAT | Varies by study | Releaser / Inhibitor | |

| MDMA | SERT | ~300-600 | Releaser / Inhibitor |

| NET | ~100-500 | Releaser / Inhibitor | |

| DAT | ~3000-10000 | Releaser / Inhibitor | |

| Cocaine | SERT | ~200-400 | Inhibitor (Blocker) |

| NET | ~300-500 | Inhibitor (Blocker) | |

| DAT | ~100-300 | Inhibitor (Blocker) | |

| Note: IC₅₀ values are approximate and can vary significantly based on experimental conditions and cell lines used.[14][15] MDEA's potency at SERT is generally reported to be lower than that of MDMA. |

Experimental Methodologies for Mechanistic Elucidation

Validating the mechanism of action of a compound like MDEA requires a multi-tiered experimental approach, progressing from in vitro molecular interactions to in vivo neurochemical effects.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This assay is fundamental for determining the potency (IC₅₀/Kᵢ values) of MDEA at SERT, DAT, and NET. It measures the ability of the drug to compete with a radiolabeled substrate for uptake into cells engineered to express a specific transporter.[16][17]

Objective: To quantify the inhibition constant (Kᵢ) of MDEA for human monoamine transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably transfected with the gene for human SERT, DAT, or NET are cultured to confluence in 96-well plates.[17]

-

Preparation: On the day of the experiment, growth medium is removed, and cells are washed with a Krebs-Henseleit buffer (KHB).[17]

-

Pre-incubation: Cells are pre-incubated for 5-10 minutes at room temperature with varying concentrations of MDEA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) or a vehicle control.[17][18] A known selective inhibitor (e.g., fluoxetine for SERT, mazindol for DAT) is used to define non-specific uptake.[18]

-

Uptake Initiation: Uptake is initiated by adding a constant concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).[18] The incubation proceeds for a short period (e.g., 10 minutes) during which uptake is linear.

-

Uptake Termination: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.[18]

-

Data Analysis: The raw counts are converted to percent inhibition relative to the vehicle control. An IC₅₀ value (the concentration of MDEA that inhibits 50% of specific uptake) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Superfusion Release (Efflux) Assay

This assay directly measures the ability of MDEA to induce neurotransmitter release via reverse transport, distinguishing it from simple uptake blockers like cocaine.

Objective: To determine the potency (EC₅₀) and efficacy of MDEA in promoting monoamine efflux.

Methodology:

-

Cell Preparation: Transfected HEK 293 cells (as in Protocol 1) are used.

-

Preloading: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT) until a steady-state intracellular concentration is achieved.

-

Superfusion Setup: The preloaded cells are placed in a superfusion apparatus and continuously perfused with buffer at a constant rate to establish a stable baseline of spontaneous efflux.

-

Drug Application: The buffer is switched to one containing a specific concentration of MDEA. Fractions of the perfusate are collected at regular intervals (e.g., every 1-5 minutes).

-

Stimulation: This process is repeated with a range of MDEA concentrations. A known releasing agent (e.g., amphetamine) is used as a positive control.

-

Quantification: The radioactivity in each collected fraction is measured by scintillation counting.

-

Data Analysis: The amount of radioactivity released above baseline is calculated for each MDEA concentration. An EC₅₀ value (the concentration of MDEA that produces 50% of the maximal release effect) is determined by fitting the data to a dose-response curve.

Protocol 3: In Vivo Microdialysis with HPLC-ECD

This in vivo technique provides the most physiologically relevant data by measuring real-time changes in extracellular neurotransmitter concentrations in specific brain regions of a living animal following drug administration.[19][20]

Objective: To measure MDEA-induced changes in extracellular serotonin, dopamine, and norepinephrine in the brain of a conscious, freely moving rodent.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in an anesthetized rat or mouse and allowed to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[20]

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: MDEA is administered to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Dialysate collection continues for several hours to monitor the time course of the drug's effect.

-

Sample Analysis: The concentration of monoamines (5-HT, DA, NE) and their metabolites in each dialysate sample is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive analytical technique.[19][20]

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage change from the pre-drug baseline average.

Conclusion

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (MDEA) is centered on its function as a potent monoamine releasing agent and reuptake inhibitor. By acting as a substrate for SERT, DAT, and NET, it induces transporter-mediated efflux while simultaneously blocking neurotransmitter reuptake. This dual action leads to a significant elevation of synaptic serotonin, norepinephrine, and dopamine, with a pronounced effect on the serotonergic system. This neurochemical profile directly accounts for its characteristic entactogenic and psychostimulant effects. The comprehensive characterization of its pharmacodynamic properties relies on a combination of in vitro transporter assays to define molecular potency and in vivo techniques like microdialysis to confirm its functional impact on neurotransmission in the central nervous system.

References

-

Freudenmann, R. W., & Spitzer, M. (2004). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). CNS drug reviews, 10(2), 89–116. [Link]

-

Grokipedia. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Retrieved January 16, 2026, from [Link]

-

Rupa Health. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023, December 27). 3,4-Methylenedioxy-N-ethylamphetamine. [Link]

-

ResearchGate. (n.d.). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA) | Request PDF. Retrieved January 16, 2026, from [Link]

-

Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 165(7), 917–928. [Link]

-

Wikipedia. (2024, January 11). Entactogen. [Link]

-

Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 71, 12.15.1–12.15.19. [Link]

-

Pletcher, M. J., et al. (2020). The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice. Neurotoxicology and teratology, 78, 106863. [Link]

-

Navis Clinical Laboratories®. (n.d.). Ecstasy (MDMA, MDEA AND MDA). Retrieved January 16, 2026, from [Link]

-

PharmaCompass.com. (n.d.). MDMA | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2024, January 15). MDMA. [Link]

-

Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 646. [Link]

-

Simmler, L. D., et al. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 9(10), 2348–2364. [Link]

-

Wikipedia. (2024, January 11). Recreational drug use. [Link]

-

Hascup, E. R., & Hascup, K. N. (2016). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Frontiers in molecular neuroscience, 9, 133. [Link]

-

Iversen, L., et al. (2013). Methylone and Monoamine Transporters: Correlation with Toxicity. Journal of addiction research & therapy, 4(5), 1000160. [Link]

-

Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 23(6), 397–407. [Link]

-

Luethi, D., et al. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(6), 397-407. [Link]

-

Saha, K., et al. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.20. [Link]

-

Nichols, D. E., et al. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of pharmacology and experimental therapeutics, 255(3), 1098–1106. [Link]

-

Partilla, J. S., et al. (2006). Role of monoamine transporters in mediating psychostimulant effects. The AAPS journal, 7(4), E846–E851. [Link]

Sources

- 1. 3,4-Methylenedioxy-N-ethylamphetamine | Rupa Health [rupahealth.com]

- 2. 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. navisclinical.com [navisclinical.com]

- 6. Entactogen - Wikipedia [en.wikipedia.org]

- 7. The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of monoamine transporters in mediating psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MDMA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

- 19. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Privileged Scaffold: A Technical Guide to the Imidazo[1,2-a]Pyridine Core in Drug Discovery

While the specific inquiry for CAS number 6642-35-9 identifies the compound N-(Benzo[d][1][2]dioxol-5-ylmethyl)ethanamine, the broader landscape of chemical research and drug development points to a structurally related and highly significant class of compounds: the imidazo[1,2-a]pyridines . This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds and marketed drugs.[1][3][4][5][6] This in-depth guide is designed for researchers, scientists, and drug development professionals, and will delve into the core aspects of the imidazo[1,2-a]pyridine scaffold, from its synthesis to its diverse therapeutic applications.

The Imidazo[1,2-a]Pyridine Scaffold: A Foundation for Therapeutic Innovation

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system where a pyridine ring is fused to an imidazole ring.[5] This unique arrangement confers upon it a rigid and planar structure with a rich electronic nature, making it an ideal framework for interacting with a wide array of biological targets. Its versatility is evidenced by its presence in drugs with diverse therapeutic actions, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine.[3][4] The scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in modern medicinal chemistry.[7]

Synthetic Strategies: Constructing the Imidazo[1,2-a]Pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methodologies, ranging from classical condensation reactions to modern multicomponent approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Condensation Reactions

A prevalent and straightforward method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] This reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to generating molecular diversity. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a notable MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[9] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the core structure with three points of diversity.[9]

General Synthetic Workflow

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Diverse Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.[4][5] These include anticancer, antimycobacterial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5]

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents.[9][10] Their mechanisms of action are varied and include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α, a critical enzyme in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[11]

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has proven to be a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[3][12] Notably, the clinical candidate Telacebec (Q203) belongs to this class of compounds and targets the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration in mycobacteria.[3]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the imidazo[1,2-a]pyridine scaffold has led to a deeper understanding of the structural requirements for potent biological activity.

| Position of Substitution | General Observations on Anticancer Activity | General Observations on Antitubercular Activity |

| C2-Position | Aromatic or heteroaromatic substituents are often favored. Electron-withdrawing or donating groups on this ring can modulate activity.[9][10] | Phenyl or substituted phenyl groups are common. The nature and position of substituents on the phenyl ring significantly impact potency.[13] |

| C3-Position | Introduction of various side chains, including amino groups, can enhance activity.[9] | Carboxamide moieties are crucial for potent activity, as seen in Telacebec. The nature of the amine in the amide is a key determinant of efficacy.[3][12] |

| C6, C8-Positions | Substitution at these positions on the pyridine ring can influence physicochemical properties and target engagement.[14] | Modifications at these positions can fine-tune the pharmacokinetic profile of the compounds.[15] |

Experimental Protocols: A Practical Approach

General Procedure for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines via GBB-3CR

This protocol is a representative example of a multicomponent reaction to generate a library of imidazo[1,2-a]pyridine derivatives for biological screening.

Step 1: Reaction Setup

-

To a microwave vial, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and a catalytic amount of an acid catalyst (e.g., scandium triflate).

-

Add the solvent (e.g., methanol).

Step 2: Addition of Isocyanide

-

Add the isocyanide (1.0 mmol) to the reaction mixture.

Step 3: Microwave Irradiation

-

Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

Step 4: Work-up and Purification

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 5: Characterization

-

Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Step-by-step workflow for the GBB-3CR synthesis of 3-aminoimidazo[1,2-a]pyridines.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step 1: Cell Seeding

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

Step 2: Compound Treatment

-

Prepare serial dilutions of the test imidazo[1,2-a]pyridine compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

Step 3: Incubation

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

Step 4: MTT Addition

-

Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

Step 5: Formazan Solubilization

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

Step 6: Absorbance Measurement

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step 7: Data Analysis

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the quest for novel therapeutics. This guide provides a foundational understanding of the key aspects of this privileged scaffold, from its rational synthesis to its biological evaluation, empowering researchers to further explore its potential in drug discovery.

References

-

Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

-

Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

-

Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

-

[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. [Link]

-

Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]

-

Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

-

Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

-

Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

-

Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

-

Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

-

Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

-

Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]

-

Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

-

Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. PubMed. [Link]

-

Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

-

Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

-

Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

-

(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

-

3D Chemical Structures. [Link]

-

Products found. Chemical Suppliers. [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

-

(PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

-

Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine: Synthesis, Putative Pharmacology, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, a compound situated at the intersection of historical psychedelic research and modern medicinal chemistry. Due to a notable scarcity of direct scientific literature on this specific molecule, this document synthesizes information from analogous, well-documented benzodioxole derivatives to postulate its discovery, detail its probable synthesis, and explore its putative pharmacological profile. By examining the structure-activity relationships of related compounds, this guide offers a scientifically grounded framework for researchers interested in the N-alkylated piperonylamine class of molecules. All discussions of pharmacological effects are theoretical and extrapolated from related compounds, intended to guide future research rather than to assert established findings.

Introduction and Historical Context

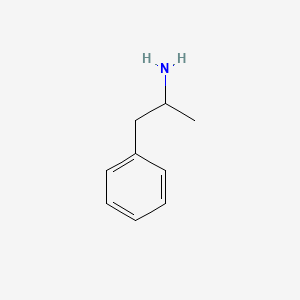

The history of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is not explicitly documented in scientific literature, suggesting it has not been a primary focus of academic or pharmaceutical research. Its origins can be inferred to lie within the broader exploration of psychoactive phenethylamines and amphetamines that began in the early 20th century and expanded significantly in the latter half with the work of chemists like Alexander Shulgin. The 1,3-benzodioxole moiety is a key structural feature of numerous psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).

The development of medicinal chemistry has often involved the systematic modification of known psychoactive structures to investigate their structure-activity relationships (SAR). The N-alkylation of amines is a common strategy to modulate pharmacological activity, influencing factors such as potency, duration of action, and receptor selectivity. It is plausible that N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine was synthesized in exploratory studies aimed at understanding the impact of substituting the N-methyl group of MDMA with an N-ethyl group, leading to 3,4-Methylenedioxy-N-ethylamphetamine (MDEA). The subject of this guide, however, lacks the alpha-methyl group present in the amphetamine series, classifying it as a substituted phenethylamine.

The Benzodioxole Moiety in Medicinal Chemistry

The 1,3-benzodioxole ring system is a "privileged scaffold" in drug discovery, appearing in a wide range of biologically active natural products and synthetic compounds. Beyond psychoactive substances, this moiety is found in compounds with anticancer, anti-inflammatory, and agricultural applications.[1] Its prevalence is due to its ability to mimic catecholamines and engage with a variety of biological targets.

Proposed Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Precursors and Reagents

-

Piperonal (Heliotropin): A naturally occurring aromatic aldehyde with a characteristic floral scent.[2] It is the primary precursor for many benzodioxole-containing compounds.

-

Ethylamine: A simple primary amine.

-

Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation.[3]

-

Solvent: A protic solvent such as methanol or ethanol is typically employed.

Experimental Protocol: Reductive Amination

-

Imine Formation: Piperonal is dissolved in methanol, and an equimolar amount of ethylamine is added. The mixture is stirred at room temperature to facilitate the formation of the intermediate N-(1,3-benzodioxol-5-ylmethylidene)ethanamine (an imine or Schiff base).

-

Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. The imine is reduced to the corresponding secondary amine.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with a non-polar organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or chromatography to yield N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine.

Caption: Hypothesized Mechanism of Action

Legal Status

The legal status of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is not explicitly defined in many jurisdictions. However, due to its close structural similarity to controlled substances like MDA and MDMA, it would likely be considered an analogue under legislation such as the Federal Analogue Act in the United States. Researchers should consult their local regulations before synthesizing or handling this compound.

Future Research Directions

The significant lack of data on N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine presents numerous opportunities for future research:

-

Definitive Synthesis and Characterization: A full spectroscopic characterization (NMR, MS, IR) would confirm the compound's structure.

-

Pharmacological Profiling: In vitro receptor binding and functional assays are needed to determine its affinity for and activity at monoamine transporters and receptors.

-

In Vivo Studies: Animal models could be used to investigate its behavioral effects and compare them to known psychoactive compounds.

-

Metabolism and Toxicology: Studies to identify its metabolites and assess its potential for neurotoxicity are crucial for a complete understanding of its profile.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine represents an under-explored area within the vast landscape of psychoactive compounds. While its history and pharmacology remain largely speculative, its structural relationship to well-characterized molecules provides a strong foundation for future investigation. This guide has aimed to collate the available indirect evidence to provide a comprehensive starting point for researchers, emphasizing the need for empirical data to validate the proposed synthesis and pharmacological activity.

References

-

Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry, 24(1), 113-125. Available from: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7689-7701. Available from: [Link]

-

NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (n.d.). Retrieved from [Link]

-

Nichols, D. E., et al. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106. Available from: [Link]

-

Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 169-172. Available from: [Link]

-

Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Available from: [Link]

-

Donnelly, C., et al. (2015). Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Griffith Research Online. Available from: [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

-

Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(20), 7109. Available from: [Link]

-

Khan, I., et al. (2015). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Available from: [Link]

-

El-fak-ih, H., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4158. Available from: [Link]

-

ScienceDaily. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

Kalir, A., & Szara, S. (1966). Synthesis and pharmacological activity of alkylated tryptamines. Journal of Medicinal Chemistry, 9(3), 341-344. Available from: [Link]

-

Ko, J. H., et al. (2021). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Journal of Biological Chemistry, 297(3), 101037. Available from: [Link]

-

Mátyus, P., et al. (2013). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f]t[1][4]hiazepine ring system. Beilstein Journal of Organic Chemistry, 9, 2114-2123. Available from: [Link]

-

Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. Available from: [Link]

-

Stiniya, S., et al. (2023). Examples of N‐alkylated alkaloids and drug molecules. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). N-ethyl,N-methyl-3,4-methylenedioxyamphetamine. Retrieved from [Link]

-

Sreekumar, K., et al. (2000). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. ResearchGate. Available from: [Link]

-

Davis, R. A., et al. (2022). Improved Synthesis of N-Methylcadaverine. Chemistry, 4(4), 1358-1365. Available from: [Link]

Sources

- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperonal - Wikipedia [en.wikipedia.org]

- 3. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is a substituted phenethylamine and a close structural analog of known psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA or "Eve"). This guide provides a comprehensive technical overview of its potential biological activities, predicted pharmacological targets, and a detailed roadmap for its experimental characterization. By leveraging established structure-activity relationships (SAR) within the phenethylamine class, we postulate that this compound is likely to exhibit empathogenic and stimulant properties, primarily through interaction with monoamine transporters and serotonin receptors. This document outlines the necessary in vitro and in vivo studies to rigorously evaluate its pharmacological and toxicological profile, offering a foundational framework for future research and development.

Introduction and Rationale

The field of neuropsychopharmacology continues to explore the therapeutic potential of psychoactive compounds, particularly those that modulate serotonergic and dopaminergic systems. Renewed interest in the clinical application of substances like MDMA for conditions such as post-traumatic stress disorder (PTSD) has spurred the investigation of its analogs.[1][2][3] N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine shares the core 1,3-benzodioxole moiety and an ethylamine side chain with MDEA, suggesting a similar, though not identical, pharmacological profile.[4][5][6] Understanding the subtle structural modifications, such as the position of the ethyl group on the nitrogen atom, is crucial for elucidating its unique effects. This guide serves as a predictive framework and a practical manual for the comprehensive evaluation of this novel compound.

Predicted Pharmacological Profile

Based on its structural similarity to MDEA and MDMA, the primary molecular targets of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine are anticipated to be the monoamine transporters and serotonin 2A/2B/2C receptors.

Monoamine Transporter Interactions

The defining mechanism of action for MDMA and its analogs is their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1] These compounds typically act as both reuptake inhibitors and releasing agents, leading to a significant increase in synaptic concentrations of these neurotransmitters. It is hypothesized that N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine will exhibit a similar profile, likely with a preference for SERT, which is characteristic of empathogenic phenethylamines.

Serotonin Receptor Agonism

Direct agonism at serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is a known secondary action of MDMA and contributes to its overall psychoactive effects.[7][8][9] It is plausible that N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine will also display agonist activity at these receptors, potentially influencing its perceptual and subjective effects.

Proposed Experimental Workflow for Characterization

A multi-tiered approach is essential for a thorough characterization of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, progressing from in vitro target validation to in vivo behavioral assessment.

Caption: Proposed experimental workflow for characterizing N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine.

Detailed Methodologies: In Vitro Assays

Receptor Binding Affinity

Objective: To determine the binding affinity of the compound for human SERT, DAT, NET, and 5-HT2A/2B/2C receptors.

Protocol:

-

Preparation of Cell Membranes: Utilize HEK293 cells stably expressing the human transporters or receptors of interest.

-

Radioligand Binding Assay:

-

Incubate cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A).

-

Add increasing concentrations of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

-

Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the compound's affinity for each target.

Neurotransmitter Uptake and Release Assays

Objective: To assess the compound's ability to inhibit neurotransmitter reuptake and stimulate release.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]serotonin).

-

Measure the amount of radioactivity taken up by the synaptosomes.

-

-

Release Assay:

-

Pre-load synaptosomes with a radiolabeled neurotransmitter.

-

Expose the synaptosomes to the test compound.

-

Measure the amount of radioactivity released into the supernatant.

-

-

Data Analysis: Determine IC50 values for uptake inhibition and EC50 values for release.

Functional Receptor Assays

Objective: To determine if the compound acts as an agonist or antagonist at 5-HT2 receptors.

Protocol:

-

G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding):

-

Use cell membranes expressing the 5-HT2 receptor subtype.

-

Incubate with GDP, [³⁵S]GTPγS, and the test compound.

-

Measure the incorporation of [³⁵S]GTPγS as an indicator of G-protein activation.[10]

-

-

Calcium Mobilization Assay:

-

Data Analysis: Generate dose-response curves to determine EC50 and Emax values.

Metabolic Stability and Cytochrome P450 Inhibition

Objective: To evaluate the metabolic stability of the compound and its potential to inhibit major CYP enzymes.

Protocol:

-

Metabolic Stability:

-

Incubate the compound with human liver microsomes.

-

Measure the concentration of the parent compound over time using LC-MS/MS.

-

-

CYP Inhibition:

-

Use recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).

-

Co-incubate the compound with a known CYP substrate and measure the formation of the metabolite.

-

-

Data Analysis: Determine the in vitro half-life and IC50 values for CYP inhibition. The methylenedioxy group is a known inhibitor of certain CYP enzymes, which can lead to drug-drug interactions.[1]

Detailed Methodologies: In Vivo Studies

All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a rodent model.

Protocol:

-

Administer a single dose of the compound intravenously and orally to separate groups of rats or mice.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (e.g., half-life, bioavailability, volume of distribution).

Behavioral Phenotyping

Objective: To assess the stimulant and psychoactive effects of the compound.

Protocol:

-

Locomotor Activity: Measure horizontal and vertical movements in an open-field arena.

-

Head-Twitch Response (in rodents): A behavioral proxy for 5-HT2A receptor activation.

-

Drug Discrimination: Train animals to discriminate the test compound from saline to assess its subjective effects.

Empathy and Prosocial Behavior Models

Objective: To investigate the potential empathogenic effects of the compound.

Protocol:

-

Social Interaction Test: Measure the time spent in social contact between two unfamiliar animals.

-

Social Transfer of Pain/Analgesia: A model to assess empathy-like behaviors in mice.[13][14]

-

Conditioned Place Preference (CPP) with a Social Reward: To determine if the compound enhances the rewarding properties of social interaction.[15]

Caption: Diagram of the social transfer of pain model to assess empathogenic effects.

Abuse Liability Assessment

Objective: To evaluate the reinforcing properties and potential for abuse.

Protocol:

-

Self-Administration Paradigm: Allow animals to learn to press a lever to receive an infusion of the compound.[16]

-

Conditioned Place Preference (CPP): Pair a distinct environment with administration of the compound and measure the animal's preference for that environment.

Predicted Outcomes and Data Summary